3,4-Dihydro-2H-pyran

Physical Organic Chemistry Isomer Equilibration DFT Calculations

3,4-Dihydro-2H-pyran (DHP) is the definitive enol ether for introducing acid-labile THP protection on hydroxyl groups in multi-step pharmaceutical syntheses. Its enol ether moiety—unsaturation adjacent to oxygen—enables clean THP ether formation, stable to strong bases (pH 12) yet cleaved quantitatively under mild aqueous acid (pH 1), providing orthogonal protection complementary to silyl ethers. High-stability formulations with BHT inhibitor prevent polymerization, gelation, and yellowing during storage at ≤30°C, ensuring reproducible reactivity from pilot to production scale. Essential for complex intermediate synthesis and stimuli-responsive polymer development. Request stabilized bulk-grade pricing.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 110-87-2
Cat. No. B033191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyran
CAS110-87-2
Synonyms3,4-Dihydro-2H-pyran;  3,4-Dihydro-1,2-pyran;  Dihydro-pyran;  2,3-Dihydro-4H-pyran;  2,3-Dihydro-γ-pyran;  2H-3,4-Dihydropyran;  3,4-Dihydro-2H-pyran;  5,6-Dihydro-4H-pyran;  Dihydro-2H-pyran;  Dihydropyran;  NSC 57860;  NSC 73472;  Δ2-Dihydropyran;  DHP
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1CC=COC1
InChIInChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2
InChIKeyBUDQDWGNQVEFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyran (DHP, CAS 110-87-2) for Industrial and Research Procurement


3,4-Dihydro-2H-pyran (DHP, CAS 110-87-2) is a heterocyclic cyclic enol ether with the molecular formula C5H8O and a molecular weight of 84.12 g/mol [1]. It is a colorless liquid at room temperature with a boiling point of 86°C, density of 0.922 g/mL at 25°C, and refractive index of approximately 1.44 [2]. DHP is commercially available in standard purity grades (≥97% by GC) and in high-stability formulations containing polymerization inhibitors such as BHT to extend shelf-life for bulk storage and international shipping . The global DHP market was valued at approximately US$43 million in 2023 and is projected to reach US$49 million by 2030 [3].

Why Generic DHP Substitution Fails in Critical Synthesis and Polymer Applications


Generic substitution of 3,4-dihydro-2H-pyran is not chemically feasible because its two structural isomers—3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran—exhibit distinct thermodynamic stabilities and reactivity profiles due to the different positions of the endocyclic double bond [1]. In the 3,4-dihydro-2H-pyran isomer, the unsaturation is adjacent to the oxygen atom, creating an enol ether moiety that is uniquely primed for acid-catalyzed addition reactions with hydroxyl groups to form tetrahydropyranyl (THP) ethers [2]. The 3,6-dihydro-2H-pyran isomer, in contrast, has a methylene group separating the double bond from the oxygen, resulting in substantially different electronic properties and reactivity [3]. Furthermore, DHP is susceptible to spontaneous acid-catalyzed or thermally induced polymerization during storage, which necessitates either freshly distilled material or inhibited, high-stability formulations for reliable and reproducible outcomes in multi-step syntheses [4].

Quantitative Evidence Guide: 3,4-Dihydro-2H-pyran Differentiation from Analogs


Thermodynamic Stability Advantage of 3,4-Dihydro-2H-pyran Over Its Isomer

Base-catalyzed equilibration in DMSO solution demonstrates that 3,4-dihydro-2H-pyran is thermodynamically more stable than its structural isomer 3,4-dihydro-6H-pyran [1]. This inherent stability advantage underpins its preferential formation during synthesis and its reliability as a synthetic building block .

Physical Organic Chemistry Isomer Equilibration DFT Calculations

Acid-Labile THP Protection: Superior Orthogonality Compared to Silyl and Benzyl Protecting Groups

Tetrahydropyranyl (THP) ethers derived from DHP offer a unique orthogonal protection profile: they are stable under strong basic conditions (pH 12, room temperature), nucleophiles (RLi, RMgX), and reducing agents (LiAlH4, NaBH4), but are cleanly cleaved under mild aqueous acidic conditions (pH 1, room temperature) [1]. This contrasts with silyl ethers (e.g., TBS, TBDMS), which are base-labile, and benzyl ethers, which require harsher hydrogenolysis or strong acid for deprotection [2].

Protecting Group Strategy Organic Synthesis Hydroxyl Protection

Tunable pH-Dependent Hydrolysis: DHP vs. DHF in Transiently Thermoresponsive Polymers

In the design of transiently thermoresponsive polyacrylamides, monomers prepared via tetrahydropyranylation with DHP exhibited distinct pH-dependent hydrolysis kinetics compared to those prepared via furanylation with 2,3-dihydrofuran (DHF) or 2,3-dihydro-5-methylfuran (MeDHF) [1]. The acetal bond derived from DHP provided a hydrolysis timescale that differs from the ketal bond derived from DHF, enabling researchers to tune degradation behavior .

Polymer Chemistry Stimuli-Responsive Materials Drug Delivery

High-Stability Formulations: Inhibited DHP Prevents Premature Polymerization During Storage

Standard DHP is susceptible to spontaneous acid-catalyzed polymerization, leading to viscosity increase, gelling, and yellowing during extended storage [1]. High-stability DHP grades incorporate trace polymerization inhibitors (e.g., BHT) that significantly extend shelf-life and maintain consistent reactivity for THP ether formation . The stabilized variant maintains full reactivity in standard acid-catalyzed protection reactions while the inhibitor is either consumed or removed during workup .

Chemical Storage Polymerization Inhibition Bulk Procurement

Chromatography-Free Process Enables Cost-Effective HIV Integrase Inhibitor Synthesis

A six-step synthesis of a potent HIV integrase inhibitor starting from commercially available 3,4-dihydro-2H-pyran was developed as a chromatography-free route [1]. This process improvement increased the overall yield by nearly 3-fold compared to the original medicinal chemistry synthetic route and was successfully scaled to prepare multikilogram quantities of the active pharmaceutical ingredient .

Process Chemistry Pharmaceutical Manufacturing API Synthesis

Solvent-Free THP Protection with CeCl3·7H2O/NaI Enables Mild and Efficient Hydroxyl Protection

A solvent-free protocol for tetrahydropyranylation of alcohols and phenols using DHP catalyzed by CeCl3·7H2O/NaI was developed, enabling protection under extremely mild conditions [1]. The reaction utilizes cheap, environmentally friendly reagents and the catalyst system can be easily separated from the reaction mixture, offering advantages over previously reported methods .

Green Chemistry Solvent-Free Synthesis Catalysis

Optimal Application Scenarios for 3,4-Dihydro-2H-pyran Procurement


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Hydroxyl Protection

In multi-step syntheses of complex pharmaceutical intermediates, 3,4-dihydro-2H-pyran is the preferred reagent for introducing acid-labile THP protection on hydroxyl groups. The THP ether is stable under strongly basic conditions (pH 12, room temperature), nucleophiles, and reducing agents, yet is cleanly cleaved under mild aqueous acid (pH 1, room temperature), providing orthogonal protection relative to base-labile silyl ethers and benzyl groups requiring harsh reductive cleavage [1]. The chromatography-free, scalable synthesis of an HIV integrase inhibitor from DHP, which achieved a nearly 3-fold yield improvement over the original route and was validated at multikilogram scale, exemplifies this application [2].

Design and Synthesis of pH-Responsive Polymers and Degradable Biomaterials

For polymer chemists developing stimuli-responsive materials, 3,4-dihydro-2H-pyran enables the synthesis of monomers with pH-dependent acetal bonds that exhibit hydrolysis kinetics distinct from ketal bonds derived from 2,3-dihydrofuran (DHF) [1]. This differential degradation behavior (ranging from minutes to days) allows for the rational design of transiently thermoresponsive polymers, injectable hydrogels, and drug delivery nanoparticles requiring precise temporal control over payload release under mildly acidic conditions relevant to tumor microenvironments or intracellular compartments [2].

Large-Scale Industrial Procurement and Long-Term Bulk Storage

For industrial procurement involving bulk quantities (180 kg drums) or international shipping, high-stability DHP formulations containing polymerization inhibitors (e.g., BHT) are essential [1]. Unstabilized DHP is prone to spontaneous acid-catalyzed or thermally induced polymerization, resulting in viscosity increase, gelling, and yellowing that compromise reactivity and reproducibility [2]. The stabilized grade maintains full reactivity for THP ether formation while preventing degradation during extended storage at ≤30°C, making it the appropriate choice for pharmaceutical and fine chemical plants, pilot plant scale-up batches, and export supply chains in warm or humid climates [3].

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